molecular formula C7H5FN2 B1285375 3-Amino-4-fluorobenzonitrile CAS No. 859855-53-1

3-Amino-4-fluorobenzonitrile

Cat. No. B1285375
M. Wt: 136.13 g/mol
InChI Key: BHMZMZOMQYFFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluorobenzonitrile is a chemical compound with the empirical formula C7H5FN2 and a molecular weight of 136.13 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 3-Amino-4-fluorobenzonitrile is Nc1cc(ccc1F)C#N . The InChI is 1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 .


Physical And Chemical Properties Analysis

3-Amino-4-fluorobenzonitrile is a white to yellow to brown solid . The storage temperature is room temperature .

Scientific Research Applications

    General Use

    • Scientific Field : Chemistry
    • Application Summary : 3-Amino-4-fluorobenzonitrile is a chemical compound used in scientific research . It’s often used in the synthesis of other chemical compounds .
    • Application Method : The specific methods of application can vary widely depending on the context of the research. Typically, it would be used in a controlled laboratory setting, following specific experimental procedures .
    • Results or Outcomes : The outcomes can also vary widely, as they would depend on the specific research context. In general, the use of 3-Amino-4-fluorobenzonitrile would contribute to the successful synthesis of the desired chemical compounds .

    Synthesis of 3-Amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines

    • Scientific Field : Organic Chemistry
    • Application Summary : 3-Amino-4-fluorobenzonitrile has been used in the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines .
    • Application Method : This involves linking the 2-fluorobenzonitrile to a fluorous oxime tag to give an aryloxime intermediate . The process is assisted by microwave .
    • Results or Outcomes : The result is the successful synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines .

Safety And Hazards

3-Amino-4-fluorobenzonitrile is toxic in contact with skin, harmful if swallowed, and harmful if inhaled . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

3-amino-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZMZOMQYFFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570481
Record name 3-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-fluorobenzonitrile

CAS RN

859855-53-1
Record name 3-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitrobenzonitrile (5.0 g, 30.1 mmol) and Fe powder (5.05 g, 90.3 mmol) in AcOH (100 mL) was heated at 80° C. for 1 hour under N2. Then the solvent was removed under vacuum and water (200 mL) was added to the residue. The solution was adjusted to pH 6 by addition of Na2CO3 and extracted with DCM (2×200 mL). The organic layers were combined, dried over Na2SO4, filtered and concentrated to yield 3-amino-4-fluorobenzonitrile (48), which was used without further purification. MS m/z 137.0 (M+1)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.05 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-fluorobenzonitrile
Reactant of Route 2
3-Amino-4-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-4-fluorobenzonitrile
Reactant of Route 4
3-Amino-4-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-4-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-4-fluorobenzonitrile

Citations

For This Compound
4
Citations
SM Bambi-Nyanguile, J Hanson, A Ooms… - European Journal of …, 2013 - Elsevier
… available 4-fluoro-3-nitrobenzonitrile (1), which was reduced with stannous chloride in the presence of sodium hydrogenocarbonate in ethyl acetate to give 3-amino-4-fluorobenzonitrile …
Number of citations: 9 www.sciencedirect.com
Q Wang, M Poznik, M Li, PJ Walsh… - Advanced Synthesis & …, 2018 - Wiley Online Library
… In a dried flask under Ar was dispersed 3-amino-4-fluorobenzonitrile (435 mg, 3.195 mmol) and potassium carbonate (2.207 g, 15.975 mmol) in dry DMF (5 mL) at room temperature. …
Number of citations: 34 onlinelibrary.wiley.com
WF Tear, S Bag, R Diaz-Gonzalez… - Journal of Medicinal …, 2019 - ACS Publications
From a high-throughput screen of 42 444 known human kinases inhibitors, a pyrazolo[1,5-b]pyridazine scaffold was identified to begin optimization for the treatment of human African …
Number of citations: 13 pubs.acs.org
N Régnier - 2021 - library-archives.canada.ca
Les benzodiazépines et quinoxalines sont des structures très importantes en chimie médicinale et on les retrouve dans un grand nombre de médicaments commercialisés et …
Number of citations: 0 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.